

Spectroscopic and Structural Elucidation of Norcaesalpinin E: A Technical Guide

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Compound of Interest		
Compound Name:	Norcaesalpinin E	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Norcaesalpinin E**, a cassane-type diterpene isolated from the seed kernels of Caesalpinia crista. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The structural characterization of **Norcaesalpinin E** was accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The data presented below are compiled from the peer-reviewed literature and provide the basis for the elucidated structure.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition and exact mass of **Norcaesalpinin E**.

lon	Calculated m/z	Found m/z	Molecular Formula
[M+Na]+	399.1729	399.1726	C21H28O6Na



Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of **Norcaesalpinin E** were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for **Norcaesalpinin E** (500 MHz, CDCl₃)

Position	δ (ррт)	Multiplicity	J (Hz)
1	5.11	d	9.5
2	2.24	m	
3	1.51	m	
1.81	m		
5	1.83	d	9.5
6	4.88	d	6.0
7	4.41	d	6.0
8	2.54	S	
11	7.15	S	
12	6.28	S	
14	7.28	S	
17	1.25	S	
18	1.15	S	_
19	1.05	S	_
20	2.11	S	_
OAc	2.05	s	-

Table 2: ¹³C NMR Spectroscopic Data for **Norcaesalpinin E** (125 MHz, CDCl₃)



Position	δ (ppm)
1	79.8
2	34.5
3	30.8
4	37.1
5	50.1
6	76.9
7	70.1
8	55.4
9	138.9
10	38.9
11	140.4
12	110.1
13	125.5
14	142.8
15	158.9
16	173.5
17	21.8
18	29.7
19	22.0
20	21.1
OAc	170.5, 21.2

Experimental Protocols



The following protocols are based on the methods described for the isolation and characterization of cassane-type diterpenoids from Caesalpinia crista.

Plant Material and Extraction

The seed kernels of Caesalpinia crista were collected and air-dried. The dried material was then ground into a powder. The powdered seed kernels were extracted with dichloromethane (CH₂Cl₂) at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Isolation and Purification

The crude CH₂Cl₂ extract was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles were combined.

Further purification of the combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Norcaesalpinin E**.

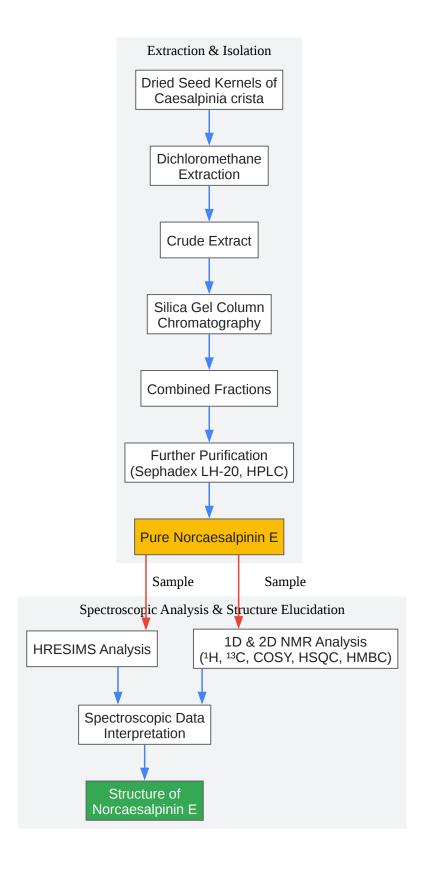
Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz NMR spectrometer. The samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak.
- Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Norcaesalpinin E**.





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Figure 1. Workflow for the isolation and structural elucidation of **Norcaesalpinin E**.



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